molecular formula C17H22N4O B3016141 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 2034508-41-1

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea

Cat. No.: B3016141
CAS No.: 2034508-41-1
M. Wt: 298.39
InChI Key: LBVQFGIDJQQSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Evaluation

Research in chemical synthesis focuses on the development of novel compounds with potential therapeutic applications. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives, analogous in structure to the pyrazol-3-yl methyl component of the compound of interest, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This led to the identification of potent and selective inhibitors like celecoxib, currently used in clinical settings for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Biological Activity and Potential Therapeutic Uses

Heterocyclic compounds, which include the pyrazole and cyclopentane moieties found in the compound , have been the subject of intense study for their diverse biological activities. These activities range from anticancer and antimicrobial effects to potential applications in treating diabetes and other metabolic disorders. For example, a study on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their anticancer and antimicrobial properties, suggesting the potential utility of such compounds in pharmaceutical development (Katariya et al., 2021).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the compound would provide detailed safety information .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This might include studies to understand its mechanism of action, pharmacokinetics, and toxicity .

Properties

IUPAC Name

1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-16(14-8-5-9-15(14)20-21)12-19-17(22)18-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQFGIDJQQSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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